2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine is an organic compound that features a brominated phenoxy group attached to an acetamidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and hydroxylamine functionalities makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine typically involves the following steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a suitable solvent like carbon tetrachloride or acetic acid to yield 2-bromo-phenol.
Formation of Phenoxy Acetic Acid: 2-Bromo-phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-bromo-phenoxy)acetic acid.
Conversion to Acetamidine: The 2-(2-bromo-phenoxy)acetic acid is then converted to its corresponding acetamidine derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and automated systems for the subsequent reactions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under suitable conditions.
Reduction: The acetamidine moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products like 2-(2-azido-phenoxy)-N-hydroxy-acetamidine or 2-(2-thiocyanato-phenoxy)-N-hydroxy-acetamidine.
Oxidation: Products like 2-(2-bromo-phenoxy)-N-nitroso-acetamidine or 2-(2-bromo-phenoxy)-N-nitro-acetamidine.
Reduction: Products like 2-(2-bromo-phenoxy)-N-hydroxy-ethylamine.
Scientific Research Applications
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, while the hydroxylamine group can participate in redox reactions or form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-phenoxy)-N-hydroxy-ethylamine
- 2-(2-Bromo-phenoxy)-N-nitroso-acetamidine
- 2-(2-Bromo-phenoxy)-N-nitro-acetamidine
Uniqueness
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine is unique due to the presence of both bromine and hydroxylamine functionalities, which provide a combination of reactivity and stability. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDCSACXYFXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.